Sodium;2-chlorobenzenesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-chlorobenzenesulfinic acid, also known as sodium 2-chlorobenzenesulfinate, is a white crystalline solid with the chemical formula C6H4ClNaO2S. It is soluble in water and exhibits both hydrophilic and reducing properties. This compound is commonly used as a reagent in organic synthesis and has various applications in different fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;2-chlorobenzenesulfinic acid is typically synthesized by reacting 2-chlorobenzenesulfonyl chloride with a base such as sodium hydroxide. The reaction proceeds as follows:
C6H4ClSO2Cl+2NaOH→C6H4ClSO2Na+NaCl+H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl chloride to the sulfinic acid salt .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Sodium;2-chlorobenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzenesulfonic acid.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products:
Oxidation: 2-chlorobenzenesulfonic acid.
Reduction: Various reduced sulfur compounds.
Substitution: A wide range of substituted aromatic compounds
Scientific Research Applications
Sodium;2-chlorobenzenesulfinic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of sodium;2-chlorobenzenesulfinic acid involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, to exert its effects. The specific pathways involved depend on the type of reaction and the target molecules .
Comparison with Similar Compounds
4-Chlorobenzenesulfonic acid sodium salt: Similar in structure but with a sulfonic acid group instead of a sulfinic acid group.
Benzenesulfinic acid sodium salt: Lacks the chlorine substituent, making it less reactive in certain reactions.
Uniqueness: Sodium;2-chlorobenzenesulfinic acid is unique due to the presence of both the chlorine substituent and the sulfinic acid group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C6H5ClNaO2S+ |
---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
sodium;2-chlorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1 |
InChI Key |
UTTKMJVQWOVAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)O)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.